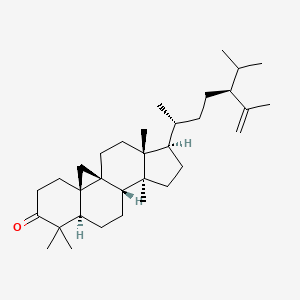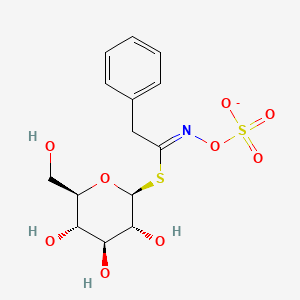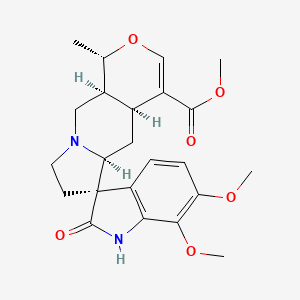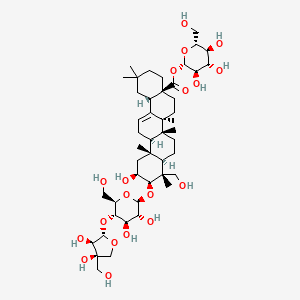![molecular formula C10H20Cl3NO5 B1261961 D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galamustine is a galactose mustard compound, an alkylating agent, with antineoplastic activity.
Aplicaciones Científicas De Investigación
Chemical Characterization and Antitumor Activity
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride, has been synthesized and characterized, showing a composition of beta-anomer chair conformation, alpha-anomer chair conformation, and equilibrating boat conformations or furanose forms. This compound demonstrated significant antitumor activity against murine P388 leukemia, surpassing the efficacy of nitrogen mustard, with reduced bone marrow toxicity in both mice and human bone marrow CFU-GM compared to other agents (Schein et al., 1989).
Synthesis and Chromatographic Properties
The compound and its derivatives, including various methyl ethers, have been synthesized for use in methylation-fragmentation studies on polysaccharides. These derivatives are distinguishable by their mobilities on paper chromatograms and an amino acid analyzer, highlighting their potential in analytical chemistry (Gorin, 1971).
Derivatives Synthesis
Multiple studies focus on the synthesis of derivatives of D-galactopyranose, including 4,6-di-O-methyl-D-glucosamine hydrochloride and various amino-substituted hexo- and heptopyranoses. These synthetic processes, involving different reagents and reaction conditions, contribute to the exploration of new pharmaceutical and biochemical applications (Jeanloz & Stoffyn, 1954); (Streicher & Wünsch, 2003).
Spectroscopy and Structural Analysis
Various derivatives of D-galactopyranose have been characterized using NMR spectroscopy, offering insights into their structures and potential interactions in biological systems. These studies help in understanding the molecular details that are essential for the design of new compounds with desired properties (Coxon & Reynolds, 1980).
Lectin-Carbohydrate Interactions
Research on galactosyl-imine and -amine derivatives of D-galactopyranose has provided insights into the interactions of carbohydrates with amino acids, mimicking lectin-carbohydrate and glycosidase substrate interactions. Such studies are vital for understanding biological recognition processes and could lead to the development of novel therapeutics (Ahuja et al., 2007).
Propiedades
Nombre del producto |
D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI) |
|---|---|
Fórmula molecular |
C10H20Cl3NO5 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H |
Clave InChI |
YPEQSOJVCFFDKJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
SMILES canónico |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




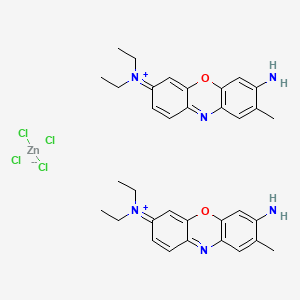

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)

